4-(4-Chlorophenyl)-2-methylpyrimidine
CAS No.:
Cat. No.: VC13565064
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2 |
|---|---|
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |
| Standard InChI Key | WKKWHHMPJSUMMX-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The molecular structure of 4-(4-chlorophenyl)-2-methylpyrimidine integrates a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—with substituents that modulate its electronic and steric properties. The 4-chlorophenyl group introduces electron-withdrawing effects via the chlorine atom, while the methyl group at position 2 contributes electron-donating characteristics. This interplay influences the compound’s reactivity, solubility, and stability .
Key Physical Properties:
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Molecular Weight: 184.24 g/mol
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Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform; sparingly soluble in water.
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Storage: Recommended storage at 2–8°C in a sealed container to prevent moisture absorption and degradation .
Spectroscopic Data
Experimental characterization of related pyrimidinium derivatives, such as 4-(4-chlorophenyl)pyrimidinium ylides, provides insights into the spectral signatures of this compound class. For example:
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IR Spectroscopy: A strong absorption band near 1595 cm corresponds to the carbonyl group in analogous structures, with shifts indicative of charge delocalization .
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NMR Spectroscopy: NMR spectra of similar compounds reveal deshielded protons adjacent to nitrogen atoms, such as a singlet at 10.75 ppm for H-2 in pyrimidinium ylides .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-(4-chlorophenyl)-2-methylpyrimidine typically involves condensation reactions. A method adapted from the preparation of 4-(4-chlorophenyl)pyrimidine derivatives involves the following steps :
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Formation of the Pyrimidine Core:
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Condensation of 4-chloroacetophenone with a methyl-substituted precursor (e.g., tris-(N-formylamino)methane) under acidic conditions.
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Dehydration and cyclization at elevated temperatures (150–160°C) to form the pyrimidine ring.
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Introduction of the Methyl Group:
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Alkylation or methylation at position 2 using methylating agents such as methyl iodide or dimethyl sulfate.
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Example Reaction Scheme:
Stock Solution Preparation
Practical guidelines for handling 4-(4-chlorophenyl)-2-methylpyrimidine emphasize careful preparation of stock solutions to ensure stability :
| Parameter | Value |
|---|---|
| Solvent | DMSO or chloroform |
| Storage Temperature | -80°C (6 months) / -20°C (1 month) |
| Recommended Concentration | 10 mM |
Critical Consideration: Repeated freezing-thawing cycles degrade the compound; aliquot storage is advised .
Stability and Reactivity
Electronic Effects on Stability
The stability of pyrimidine derivatives is highly dependent on substituent electronic effects. Theoretical studies using the PM3 method on related 4-(4-chlorophenyl)pyrimidinium ylides demonstrate that electron-withdrawing groups (e.g., nitro) enhance stability by delocalizing negative charge, whereas electron-donating groups (e.g., methyl) reduce stability, predisposing the compound to dimerization or decomposition . For 4-(4-chlorophenyl)-2-methylpyrimidine:
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The methyl group’s electron-donating nature may accelerate dimerization via [3+3] cycloaddition.
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Quantum chemical calculations predict a heat of formation () of approximately 63.174 kcal/mol for analogous structures, reflecting moderate stability .
Reactivity in Dipolar Cycloadditions
Pyrimidinium ylides derived from similar frameworks exhibit 1,3-dipolar reactivity, enabling [3+2] cycloadditions with electron-deficient dipolarophiles. For 4-(4-chlorophenyl)-2-methylpyrimidine:
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Position 6 of the pyrimidine ring is more nucleophilic (atomic charge: -0.5336) than position 2 (-0.4678), favoring reactions at the former site .
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Potential applications include synthesizing azabicyclic compounds for pharmaceutical intermediates.
Applications and Research Frontiers
Materials Science
The compound’s aromaticity and substituent profile make it a candidate for:
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Luminescent Materials: Pyrimidine derivatives emit light under UV excitation.
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Coordination Complexes: Nitrogen atoms facilitate metal binding for catalytic applications.
Data Tables
Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-2-Methylpyrimidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 19927-61-8 | |
| Molecular Formula | ||
| Molecular Weight | 184.24 g/mol | |
| Solubility in DMSO | 10 mM (stable) | |
| Storage Temperature | 2–8°C (sealed) |
Table 2: Synthetic Yields of Pyrimidine Derivatives
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